Flavin mononucleotide
Overview
Description
Synthesis Analysis
The site-selective synthesis of FMN isotopologues enriched with N and C isotopes provides insights into the coenzyme's complex structure and its mechanism within flavoenzyme-catalyzed reactions. This synthetic approach, detailed by Neti and Poulter (2016), employs a five-step chemo-enzymatic process from readily available precursors, illuminating the intricacies of FMN's synthesis and its functional implications in cellular processes (Neti & Poulter, 2016).
Molecular Structure Analysis
Investigations into FMN's molecular structure reveal its binding within flavoproteins through a consistent motif across different enzymes, as demonstrated in the structural comparison of glycolate oxidase and flavocytochrome b2. This uniform binding site, characterized by an 8-fold beta/alpha-barrel domain, underscores the standardized mode of FMN interaction within a diverse array of biological molecules, offering a foundational understanding of its role in enzymatic reactions (Lindqvist et al., 1991).
Chemical Reactions and Properties
FMN participates in a myriad of chemical reactions, notably demonstrated through its role in the redox behavior of flavodoxin and in photochemical processes. Modifications to the FMN prosthetic group, such as chlorination, significantly impact the kinetics of electron transfer, revealing the delicate balance between FMN's structure and its chemical reactivity (Simondsen & Tollin, 1983). Furthermore, the photoreduction of FMN in the presence of amino acids elucidates the versatile nature of FMN's involvement in biochemical transformations, indicating electron transfer as a predominant mechanism across various pH levels (Tsentalovich et al., 2002).
Physical Properties Analysis
The physical properties of FMN, such as its fluorescence and redox potential, are significantly influenced by its molecular environment and binding conformation. Studies on FMN-functionalized single-walled carbon nanotubes (SWNTs) highlight the impact of pi-pi interactions and the configurational state of FMN on its photoluminescence, offering a novel perspective on FMN's physical characteristics and their applications in nanotechnology (Ju & Papadimitrakopoulos, 2008).
Chemical Properties Analysis
The chemical properties of FMN, particularly its ability to undergo redox reactions and bind with proteins, are foundational to its biological functions. The self-association of FMN, governed by hydrophobic and surface energy forces, exemplifies its inherent chemical versatility and the significance of its interactions at the molecular level (Medina de Gonzalez & Langerman, 1977). This thermodynamic behavior underpins the complex mechanisms through which FMN participates in cellular metabolism and enzyme regulation.
Scientific Research Applications
Isotopically Labeled Flavin for Studying Flavoenzyme-Catalyzed Reactions : FMN enriched with (15)N and (13)C isotopes is used to study the structure and mechanism of flavoenzyme-catalyzed reactions using techniques like NMR, IR, Raman, and mass spectrometry (Neti & Poulter, 2016).
Investigating Optical Properties in Protein Environments : A study combining quantum mechanics/molecular mechanics dynamics with time-dependent density functional theory shows that including the protein biological environment is essential to reproduce the experimental optical spectra of FMN (Cannuccia et al., 2011).
Artificial Flavin Mononucleotide Cyclase and Chemosensor : A bifunctional chemosensor for flavins (FMN, flavin adenine dinucleotide, and riboflavin) has been developed for investigating metabolic processes and diagnosing diseases related to flavins (Rhee et al., 2009).
Flavin Mononucleotide in Mitochondrial Biochemistry : Research has shown that externally added FMN induces flavin adenine dinucleotide synthesis in isolated rat liver mitochondria (Barile et al., 1993).
Analytical Applications in Fluorescence : The fluorescence properties of FAD and its changes in flavoenzymes are explored, providing valuable insights for analytical applications in enzymatic methods catalyzed by FvE oxidoreductases (Galbán et al., 2016).
Photoluminescence in Textiles : A study on the diffusion method for obtaining photoluminescent cellulosic fabric using RF and FMN highlights the multifunctional properties of these flavins, including coloration and UV protection (Iyer et al., 2019).
Targeting Flavin Mononucleotide Riboswitch for Antibiotics : The FMN riboswitch is a target for the development of RNA-targeting antibiotics, as demonstrated by a study that discovered an FMN derivative with antibacterial properties (Vicens et al., 2018).
Biotechnological Production of Riboflavin and Cofactors : Modern commercial production of riboflavin and flavin cofactors, like FMN and FAD, is based on microbial fermentation. Biotechnological advancements are reviewed, focusing on efficient production at low cost (Liu et al., 2020).
Dynamics of FMN in Solutions : A study using femtosecond stimulated Raman spectroscopy and transient absorption spectroscopy investigated the ultrafast transitions of excited FMN in an aqueous solution, offering insights into the electronic and vibrational changes upon excitation (Andrikopoulos et al., 2020).
Photochemical and Photophysical Parameters in Proteins : FMN's photochemical and photophysical parameters were examined in different environments, highlighting the influence of the local environment surrounding FMN on its behavior (Pimenta et al., 2013).
Safety And Hazards
Future Directions
Flavin-dependent monooxygenases (FMOs) play a significant role in the field of biocatalysis, exhibiting tremendous potential for future biosynthesis and drug development . As our comprehension of FMOs’ catalytic mechanisms and structures advances, through the use of cutting-edge biotechnologies like computational design and directed evolution, FMOs are poised to occupy an increasingly significant role in both scientific exploration and industrial applications .
properties
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCRASFADXXNN-SCRDCRAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate) | |
Record name | Flavin Mononucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023559 | |
Record name | Riboflavin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flavin mononucleotide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
92 mg/mL | |
Record name | Flavin mononucleotide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Flavin mononucleotide | |
CAS RN |
146-17-8 | |
Record name | Flavin mononucleotide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavin Mononucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavin mononucleotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riboflavin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Riboflavin 5'-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOFLAVIN 5'-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N464URE7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flavin mononucleotide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
Record name | Flavin mononucleotide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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